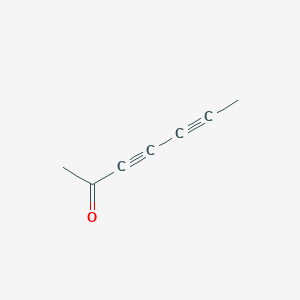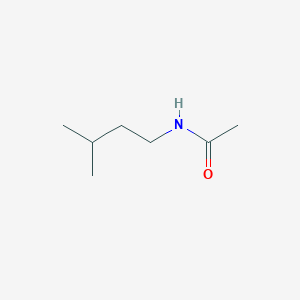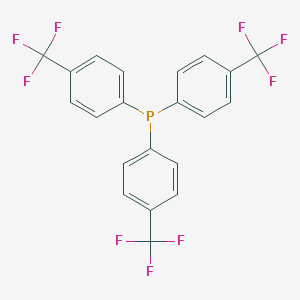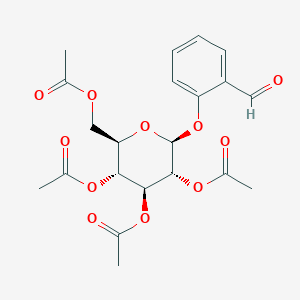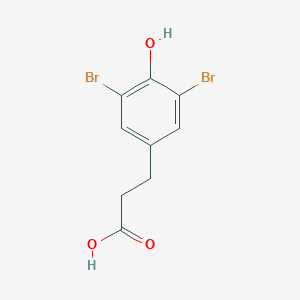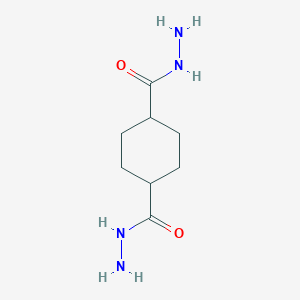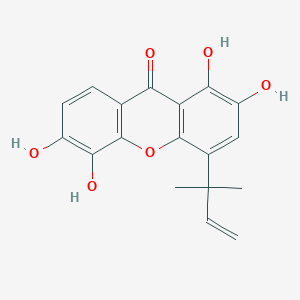
1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as Rose Bengal, and it has been used in a variety of applications, including as a photosensitizer in cancer therapy, as a fluorescent tracer in biological research, and as a stain in microbiology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : Studies have explored the synthesis of compounds similar to 1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one. For example, Gujral and Gupta (1979) reported the synthesis of related compounds like 1,3,5-trihydroxy-4-(3-methylbut-2-enyl)xanthen-9-one, which are probable biogenetic precursors of natural xanthones (Gujral & Gupta, 1979).
Structural Analysis : Several studies have focused on the crystallographic analysis and structural elucidation of xanthone derivatives. For instance, Boonnak et al. (2010) and Boonnak et al. (2012) detailed the structure of Vieillardiixanthone B1, a compound with a similar structure, providing insights into the molecular conformation and bonding (Boonnak et al., 2010); (Boonnak et al., 2012).
Biological and Chemical Properties
Cytotoxic Properties : Lee et al. (2005) identified a new isoprenylated tetrahydroxyxanthone with cytotoxic properties from Cudrania tricuspidata. This finding indicates potential applications in cancer research or therapy (Lee et al., 2005).
α-Glucosidase Inhibition : Seo et al. (2007) documented the potent α-glucosidase inhibition properties of xanthones isolated from Cudrania Tricuspidata, suggesting potential applications in managing diabetes or related metabolic disorders (Seo et al., 2007).
Corrosion Inhibition : Arrousse et al. (2021) explored the use of similar compounds in corrosion inhibition, indicating their potential utility in industrial applications (Arrousse et al., 2021).
Neuroprotective Properties : Nga et al. (2017) evaluated the neuroprotective properties of synthetic prenylated xanthone analogues against specific neurotoxins, highlighting their potential in neurodegenerative disease research (Nga et al., 2017).
Eigenschaften
CAS-Nummer |
13586-27-1 |
|---|---|
Produktname |
1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one |
Molekularformel |
C18H16O6 |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
1,2,5,6-tetrahydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one |
InChI |
InChI=1S/C18H16O6/c1-4-18(2,3)9-7-11(20)14(22)12-13(21)8-5-6-10(19)15(23)16(8)24-17(9)12/h4-7,19-20,22-23H,1H2,2-3H3 |
InChI-Schlüssel |
ZBJZNRJIJCYESW-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=CC(=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)O |
Kanonische SMILES |
CC(C)(C=C)C1=CC(=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



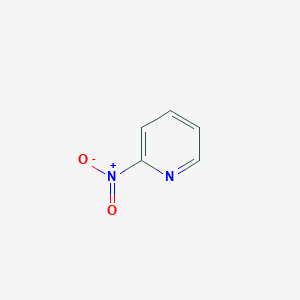
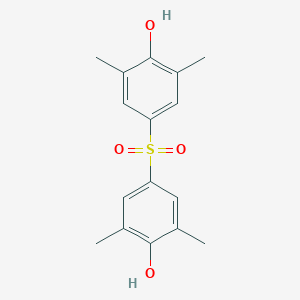
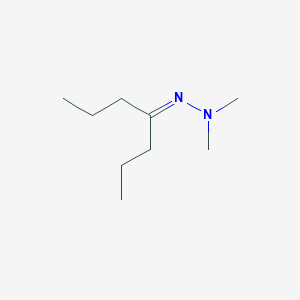
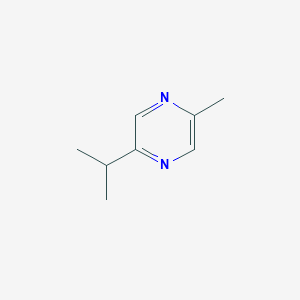
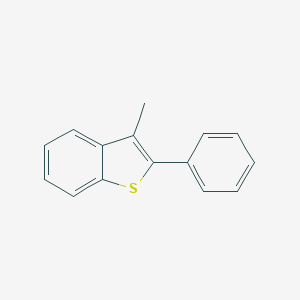
![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)
![7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B88291.png)
